2-Chlorocinnamic acid

説明

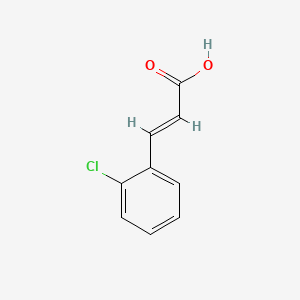

Structure

3D Structure

特性

IUPAC Name |

(E)-3-(2-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRTHHNKJBVBO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301035497 | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-58-2, 3752-25-8, 4513-41-1 | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-o-Chlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003752258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chlorophenyl)propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-o-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT5X82W7YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Chlorocinnamic Acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. The information is intended for use by professionals in research, science, and drug development.

Chemical Identity and Structure

This compound is an organic compound characterized by a benzene (B151609) ring substituted with both a carboxylic acid group and a chlorine atom.[1] The molecule exists predominantly in the trans configuration, which influences its physical properties and chemical reactivity.[1]

-

IUPAC Name: (E)-3-(2-chlorophenyl)prop-2-enoic acid[2]

-

CAS Number: 3752-25-8[3]

-

SMILES: C1=CC=C(C(=C1)/C=C/C(=O)O)Cl[4]

-

InChI: InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+[3]

-

InChIKey: KJRRTHHNKJBVBO-AATRIKPKSA-N[3]

Physicochemical Properties

This compound typically appears as a white to light yellow crystalline solid.[1] It is sparingly soluble in water but demonstrates greater solubility in various organic solvents.[1][5]

| Property | Value | Source |

| Molecular Weight | 182.60 g/mol | [2] |

| Melting Point | 208-210 °C | [6] |

| Boiling Point | 280 °C (536 °F) | [7] |

| Solubility | Insoluble in water; Soluble in ethanol, ethyl acetate, chloroform, dichloromethane, DMSO, and acetone.[6] | |

| logP (Octanol/Water Partition Coefficient) | 2.5 | [2] |

| Enthalpy of Fusion | 33.54 ± 1.3 kJ/mol | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data |

| ¹H NMR | (300 MHz, DMSO-d6) δ: 7.88 (d, J = 16.2 Hz, 1H), 7.54-7.38 (m, 2H), 7.37-7.28 (m, 2H), 6.56 (d, J = 16.2 Hz, 1H)[8] |

| ¹³C NMR | (75 MHz, DMSO-d6) δ: 167.85, 139.40, 134.29, 132.56, 132.13, 130.51, 128.74, 128.27, 122.86 ppm[8] |

| IR Spectrum | Available from the NIST/EPA Gas-Phase Infrared Database.[9] |

| Mass Spectrum | Available in the NIST Chemistry WebBook (electron ionization).[3] |

Experimental Protocols

4.1. Synthesis of this compound

A common method for the synthesis of cinnamic acids is the Perkin-Oglialoro reaction; however, yields can be low.[10] An alternative is the Knoevenagel condensation. A general procedure for the synthesis of a related compound, p-chlorocinnamic acid, involves the reaction of the corresponding aldehyde with malonic acid derivatives.[11] A typical synthesis for a chlorocinnamic acid is described below.[12]

Typical Procedure: Synthesis of p-Chlorocinnamic Acid [12]

-

Place anhydrous acetic acid (6.3 mL, 0.1089 mol) in a 100 mL three-necked Claisen flask equipped with a mechanical stirrer, thermometer, and a water-cooled reflux condenser.

-

Slowly add boron tribromide (2.2 mL, 0.022 mol) in anhydrous benzene (5 mL) over 30-40 minutes with stirring while cooling the flask with ice.

-

Stir the resulting solution for one hour at room temperature, followed by 5-6 hours at 55-65°C.

-

After cooling, add 4-DMAP (1.3 g, 0.01 mol), pyridine (B92270) (2.412 mL, 0.03 mol), and NMP (2 mL).

-

Add p-chlorobenzaldehyde (2.81g, 0.02 mol) and heat the mixture to reflux (180-190°C) for 9 hours.

-

After the reaction, treat the solution with water (70-80 mL) and then with a 20% NaOH solution to a pH of 9-10.

-

Remove unreacted p-chlorobenzaldehyde by vacuum distillation.

-

Cool the final solution, filter it, and treat the filtrate with a 20% HCl solution to a pH of 1-2 to precipitate the p-chlorocinnamic acid.

-

Stir the mixture under ice cooling for 2-3 hours, then filter the product, wash with cool water, and dry.

Caption: Synthesis workflow for chlorocinnamic acid.

4.2. Solubility Determination

The solubility of this compound in various organic solvents was determined using the gravimetric method at different temperatures.[5]

Experimental Protocol: Gravimetric Solubility Determination [5]

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture in a constant temperature shaker bath for a sufficient time to reach equilibrium.

-

Allow the solution to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Evaporate the solvent from the supernatant.

-

Weigh the remaining solid solute to determine the mass dissolved in the known volume of the solvent.

-

Repeat the procedure at various temperatures to determine the solubility curve.

References

- 1. CAS 3752-25-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. PubChemLite - this compound (C9H7ClO2) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 3752-25-8 [chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. rsc.org [rsc.org]

- 9. This compound [webbook.nist.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. CN105348101A - Preparation method of methyl p-chlorocinnamate - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

2-Chlorocinnamic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorocinnamic acid, a chlorinated derivative of the naturally occurring organic acid, cinnamic acid. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its potential biological activities. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound, with the CAS number 3752-25-8, is a white to light yellow crystalline powder.[1] It is characterized by a molecular weight of approximately 182.60 g/mol .[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3752-25-8 | [1] |

| Molecular Formula | C₉H₇ClO₂ | [1] |

| Molecular Weight | 182.60 g/mol | [1] |

| IUPAC Name | (2E)-3-(2-chlorophenyl)prop-2-enoic acid | [1] |

| Appearance | White to light yellow crystal powder | |

| Melting Point | 208-210 °C | |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), ethyl acetate, chloroform, dichloromethane, DMSO, and acetone. |

Synthesis of this compound: The Knoevenagel-Doebner Condensation

A common and efficient method for the synthesis of this compound is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde (2-chlorobenzaldehyde) with an active methylene (B1212753) compound (malonic acid) in the presence of a basic catalyst.

Experimental Protocol

Materials and Reagents:

-

Malonic acid

-

Pyridine (B92270) (solvent)

-

Piperidine (catalyst)

-

1 M Hydrochloric acid

-

Ethanol (95% for recrystallization)

-

Distilled water

Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and vacuum flask

-

Beakers

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2-chlorobenzaldehyde and 1.5 equivalents of malonic acid.

-

Addition of Catalyst and Solvent: To the flask, add pyridine as the solvent and a catalytic amount of piperidine.

-

Reflux: Assemble a reflux condenser on the flask and heat the mixture to 90-100 °C using a heating mantle or oil bath, with continuous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold water while stirring.

-

Precipitation: Acidify the aqueous mixture by the dropwise addition of 1 M hydrochloric acid until the pH reaches approximately 2-3. This will cause the crude this compound to precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual impurities.

-

Purification: The crude product can be purified by recrystallization from a minimal amount of hot 95% ethanol to yield pure this compound.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.

Caption: A flowchart illustrating the key steps in the synthesis of this compound via the Knoevenagel-Doebner condensation.

Biological Activity and Potential Applications

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties.[2] While research specifically on this compound is more limited compared to other derivatives, it has been identified as an inhibitor of certain enzymes. For instance, it has been shown to be a regiospecific inhibitor of malonic and 2-methoxycinnamic acid decarboxylases.

The mechanism of action for many cinnamic acid derivatives involves the modulation of key signaling pathways. For example, some derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] In the context of cancer, some cinnamic acid derivatives are known to induce apoptosis.

Given its structural similarity to other biologically active cinnamic acids, this compound is a compound of interest for further investigation in drug discovery and development. Its potential to act as an enzyme inhibitor makes it a candidate for the development of targeted therapies.

Caption: A diagram illustrating the conceptual role of this compound as an inhibitor of an enzymatic reaction.

This technical guide provides a foundational understanding of this compound for researchers and professionals. Further studies are warranted to fully elucidate its biological activities and potential therapeutic applications.

References

Synthesis of 2-Chlorocinnamic Acid from 2-Chlorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-chlorocinnamic acid from 2-chlorobenzaldehyde (B119727). This document details the core chemical reactions, provides in-depth experimental protocols, and presents quantitative data to facilitate the selection and implementation of the most suitable synthetic strategy. The information is intended for an audience with a background in organic chemistry and experience in laboratory synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. Its structural features, including the carboxylic acid moiety and the chlorinated phenyl ring, make it a versatile building block in drug discovery and development. The synthesis of this compound from the readily available 2-chlorobenzaldehyde can be achieved through several established organic reactions. This guide will focus on three principal methods: the Perkin reaction, the Knoevenagel condensation, and the Wittig reaction. Each method will be discussed in detail, including its reaction mechanism, experimental protocol, and relevant quantitative data.

Synthetic Pathways Overview

The conversion of 2-chlorobenzaldehyde to this compound involves the formation of a new carbon-carbon double bond. The three primary methods discussed herein achieve this transformation through different mechanistic pathways, each with its own advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

Figure 1: Key synthetic routes to this compound.

Data Presentation

The following table summarizes the quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies and reaction conditions.

| Reaction | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Perkin Reaction | 2-Chlorobenzaldehyde, Acetic Anhydride | Sodium Acetate | None | 180 | 5 | ~70-80 |

| Knoevenagel Condensation | 2-Chlorobenzaldehyde, Malonic Acid | Pyridine, Piperidine | Pyridine | 100 (Water Bath) | 1 | ~95 |

| Wittig Reaction | 2-Chlorobenzaldehyde, (Carbethoxymethylene)triphenylphosphorane | None (stabilized ylide) | Toluene | Reflux (111) | 12-24 | Good (ester) |

Note: The yield for the Wittig reaction refers to the intermediate ester, which then requires hydrolysis.

Reaction Mechanisms and Experimental Protocols

This section provides detailed mechanistic diagrams and step-by-step experimental protocols for each synthetic method.

Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes and acid anhydrides in the presence of an alkali salt of the acid.[1][2]

Figure 2: Mechanism of the Perkin Reaction.

Experimental Protocol: Perkin Reaction

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2-chlorobenzaldehyde (14.06 g, 0.1 mol), acetic anhydride (15.3 g, 0.15 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

-

Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 180°C for 5 hours with constant stirring.

-

Work-up: Allow the reaction mixture to cool to approximately 100°C and then pour it into 100 mL of water. Boil the mixture for 15 minutes to hydrolyze any remaining acetic anhydride.

-

Isolation: Cool the mixture to room temperature. The this compound will precipitate as a solid. Collect the crude product by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

-

Drying: Dry the purified crystals in a desiccator over anhydrous calcium chloride.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming C=C bonds by reacting an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[3][4] The Doebner modification utilizes pyridine as the solvent and a catalytic amount of piperidine.[5]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Perkin reaction - Wikipedia [en.wikipedia.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chlorocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorocinnamic acid, a compound of interest in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.88 | d | 16.2 | =CH- (trans) |

| 7.54-7.38 | m | Aromatic-H | |

| 7.37-7.28 | m | Aromatic-H | |

| 6.56 | d | 16.2 | =CH-COOH (trans) |

Note: Data obtained from a spectrum recorded in DMSO-d6 at 300 MHz.[1]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Assignment |

| 167.39 | C=O |

| 142.32 | Ar-C |

| 136.55 | Ar-C |

| 133.80 | Ar-C-Cl |

| 130.64 | Ar-CH |

| 129.81 | Ar-CH |

| 127.82 | Ar-CH |

| 126.75 | Ar-CH |

| 121.03 | =CH-COOH |

Note: Data obtained from a spectrum recorded in DMSO-d6 at 75 MHz.[1]

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for obtaining NMR spectra of organic compounds like this compound.

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, such as DMSO-d6 or CDCl₃, in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/0.5 mL.

-

Instrument Setup: The NMR spectrometer is set up for the desired nucleus (¹H or ¹³C). The field strength of the instrument (e.g., 300 MHz or 400 MHz) determines the resolution of the spectrum.[2]

-

Data Acquisition: The spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID). For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to a standard (e.g., Tetramethylsilane - TMS).

Figure 1: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum is a fingerprint of the molecule, revealing the presence of specific functional groups.

IR Data

Table 3: IR Spectroscopic Data for this compound.

| Wavenumber (cm⁻¹) | Description of Absorption |

| ~3000 (broad) | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1630 | C=C stretch (Alkene) |

| ~1470, 1440 | C=C stretch (Aromatic) |

| ~760 | C-Cl stretch |

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or ATR).[3][4]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is the Attenuated Total Reflectance (ATR) technique.

-

Instrument Preparation: The ATR crystal surface of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a background spectrum is collected.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Collection: The IR spectrum is then recorded. The evanescent wave from the ATR crystal penetrates the sample, and the absorbed radiation is detected.[5]

Figure 2: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

Table 4: Mass Spectrometric Data for this compound.

| m/z | Relative Intensity (%) | Assignment |

| 182 | 100 | [M]⁺ (³⁵Cl isotope) |

| 184 | ~32 | [M]⁺ (³⁷Cl isotope) |

| 165 | [M-OH]⁺ | |

| 139 | [M-COOH]⁺ | |

| 103 | [C₈H₇]⁺ |

Note: The molecular weight of this compound is 182.60 g/mol . The presence of the chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4][6]

Experimental Protocol for Mass Spectrometry

The following outlines a general procedure for the analysis of an organic acid like this compound using Electrospray Ionization (ESI) Mass Spectrometry.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. This solution is then further diluted to the µg/mL or ng/mL range.[7]

-

Infusion: The sample solution is introduced into the mass spectrometer's ion source, typically via direct infusion or after separation by liquid chromatography.

-

Ionization: In the ESI source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Figure 3: General workflow for ESI-Mass Spectrometry analysis.

References

- 1. rsc.org [rsc.org]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. This compound(3752-25-8) IR Spectrum [m.chemicalbook.com]

- 4. This compound | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. emeraldcloudlab.com [emeraldcloudlab.com]

- 6. This compound [webbook.nist.gov]

- 7. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

An In-depth Technical Guide to 2-Chlorocinnamic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorocinnamic acid, a halogenated derivative of the naturally occurring unsaturated aromatic carboxylic acid, cinnamic acid, has been a subject of chemical synthesis and study for over a century. Its discovery is rooted in the foundational period of modern organic chemistry, with its synthesis being an early application of the now-famous Perkin reaction. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and chemical properties of this compound, tailored for an audience engaged in chemical research and development.

Discovery and Historical Context

The first documented synthesis of this compound, referred to in the late 19th century as o-Chlorzimmtsäure, is attributed to S. Gabriel and J. Michael in 1883. Their work, published in the German chemical journal Berichte der deutschen chemischen Gesellschaft, described the reaction of 2-chlorobenzaldehyde (B119727) with acetic anhydride (B1165640) in the presence of sodium acetate (B1210297). This synthesis was a direct application of the Perkin reaction, a method developed by English chemist William Henry Perkin in 1868 for the preparation of unsaturated aromatic acids. The Perkin reaction was a significant advancement in organic synthesis, allowing for the creation of a wide variety of cinnamic acid derivatives from different aromatic aldehydes.

The late 19th and early 20th centuries were a period of intense investigation into the synthesis and properties of substituted aromatic compounds, driven by the burgeoning dye and pharmaceutical industries. The synthesis of this compound was part of this broader effort to understand how the addition of substituents to aromatic rings influences the chemical and physical properties of organic molecules.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its properties are well-documented in chemical literature and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClO₂ | --INVALID-LINK-- |

| Molecular Weight | 182.60 g/mol | --INVALID-LINK-- |

| Melting Point | 209-212 °C | [Various chemical suppliers] |

| CAS Number | 3752-25-8 | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | [Various chemical suppliers] |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695), acetone, and other organic solvents. | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Peaks/Signals |

| Infrared (IR) | Characteristic peaks for C=O stretch (carboxylic acid), C=C stretch (alkene), aromatic C-H stretch, and C-Cl stretch. A broad O-H stretch is also observed for the carboxylic acid group. |

| ¹H NMR | Signals corresponding to the vinyl protons (doublets, with coupling constants indicative of a trans configuration), aromatic protons (multiplets), and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, vinyl carbons, and the six aromatic carbons (with the carbon bearing the chlorine atom being deshielded). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom. |

Experimental Protocols

The synthesis of this compound is a classic example of the Perkin reaction. Below are detailed methodologies for both a historical and a modern laboratory-scale synthesis.

Historical Synthesis (Adapted from Gabriel and Michael, 1883)

This protocol is based on the likely methods used in the late 19th century.

Materials:

-

2-Chlorobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Water

-

Hydrochloric acid

Procedure:

-

A mixture of 2-chlorobenzaldehyde, a slight excess of acetic anhydride, and anhydrous sodium acetate (in approximately a 1:1.5:1 molar ratio) is placed in a round-bottom flask fitted with a reflux condenser.

-

The mixture is heated in an oil bath at a temperature of 180-200°C for several hours.

-

The hot reaction mixture is then poured into a large volume of water.

-

The resulting solution is boiled to hydrolyze the intermediate anhydride.

-

After cooling, the solution is acidified with hydrochloric acid to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol.

Modern Laboratory Synthesis via the Perkin Reaction

This protocol incorporates modern laboratory techniques for improved safety and yield.

Materials:

-

2-Chlorobenzaldehyde (10.0 g, 71.1 mmol)

-

Acetic anhydride (15.0 mL, 159 mmol)

-

Anhydrous potassium carbonate (10.0 g, 72.4 mmol)

-

10% aqueous sodium hydroxide (B78521) solution

-

Concentrated hydrochloric acid

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorobenzaldehyde, acetic anhydride, and anhydrous potassium carbonate.

-

Heat the reaction mixture in a silicone oil bath at 180°C with vigorous stirring for 4-6 hours.

-

Allow the mixture to cool to approximately 100°C and then pour it into 200 mL of deionized water in a beaker.

-

Heat the aqueous mixture to boiling and then add 10% aqueous sodium hydroxide solution until the solution is basic to litmus (B1172312) paper. This step hydrolyzes the anhydride and dissolves the product as its sodium salt.

-

Boil the solution for a further 15 minutes to ensure complete hydrolysis.

-

If any unreacted 2-chlorobenzaldehyde is present as an oil, it can be removed by hot filtration or extraction with a small amount of an organic solvent like toluene.

-

Cool the aqueous solution in an ice bath and then slowly add concentrated hydrochloric acid with stirring until the pH is approximately 2.

-

A white precipitate of this compound will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water.

-

Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to yield pure this compound.

Visualizations

Perkin Reaction Mechanism for the Synthesis of this compound

Caption: The Perkin reaction mechanism for the synthesis of this compound.

General Experimental Workflow for the Synthesis and Purification of this compound

Caption: A general workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

While the initial discovery of this compound was focused on its chemical synthesis and properties, more recent studies have explored its biological activities. It has been investigated for its potential as an antimicrobial and antifungal agent. Some research suggests that cinnamic acid derivatives can act as enzyme inhibitors. However, at the time of its discovery and for many decades thereafter, the concept of specific biological signaling pathways as we understand them today did not exist. Therefore, there is no historical data on the interaction of this compound with specific cellular signaling cascades. Modern research in this area is ongoing but is beyond the scope of this historical and foundational technical guide.

Conclusion

This compound is a compound with a rich history rooted in the foundational era of organic synthesis. Its preparation via the Perkin reaction is a testament to the enduring utility of classic named reactions. For contemporary researchers, a thorough understanding of its historical synthesis, coupled with modern analytical and purification techniques, provides a solid foundation for its use in the development of new materials, pharmaceuticals, and other fine chemicals. The detailed physicochemical and spectroscopic data presented in this guide serve as a valuable resource for the unambiguous identification and characterization of this versatile synthetic intermediate.

Potential Biological Activities of Substituted Cinnamic Acids: A Technical Guide

Introduction

Cinnamic acid, an organic compound naturally found in plants like cinnamon, serves as a foundational structure for a diverse class of derivatives with significant therapeutic potential.[1][2] These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, have garnered considerable attention in medicinal chemistry due to their low toxicity and wide spectrum of biological activities.[1][3] Modern pharmacological research has validated the traditional use of plants containing these compounds, revealing potent anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, among others.[1][4] The versatility of the cinnamic acid scaffold allows for synthetic modifications, leading to the development of novel derivatives with enhanced efficacy and targeted actions.[5][6][7] This guide provides an in-depth overview of the key biological activities of substituted cinnamic acids, presenting quantitative data, detailed experimental protocols, and visualizations of relevant molecular pathways to support researchers and drug development professionals.

Antimicrobial and Antibiofilm Activity

Cinnamic acid and its derivatives have emerged as a promising class of antimicrobials, exhibiting a broad spectrum of activity against pathogenic bacteria and fungi.[5][8] Their mechanisms of action often involve the disruption of microbial cell membranes, inhibition of essential enzymes like ATPase, and prevention of biofilm formation.[4] The antimicrobial potency is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group.[9][10] For instance, the presence of phenolic hydroxyl groups and conjugation with other antimicrobial pharmacophores, such as carvacrol, have been shown to enhance antibacterial efficacy.[9]

Quantitative Data: Antimicrobial Activity

The antimicrobial potency of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater activity.[8]

Table 1: Antibacterial Activity of Substituted Cinnamic Acids

| Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Cinnamic Acid | Staphylococcus aureus | >5000 | Escherichia coli | >5000 | [8] |

| Mycobacterium tuberculosis H37Rv | 250-675 | [8][9] | |||

| p-Coumaric Acid | S. aureus | - | Acinetobacter baumannii (Colistin-Resistant) | 128-256 | [11] |

| Ferulic Acid | S. aureus | - | A. baumannii (Colistin-Resistant) | 512-1024 | [11] |

| p-Methoxycinnamic Acid | S. aureus | 40 | E. coli | 30 | [11] |

| A. baumannii (Colistin-Resistant) | 128-512 | [11] | |||

| DM2 (Caffeic acid-carvacrol conjugate) | S. aureus | 16-64 | A. baumannii | >256 | [9] |

| DM8 (o-Coumaric acid-carvacrol conjugate) | Enterococcus faecium | 32 | A. baumannii | >256 |[9] |

Table 2: Antifungal Activity of Substituted Cinnamic Acids

| Derivative | Fungal Strain | MIC (µM) | Reference |

|---|---|---|---|

| Cinnamic Acid | Aspergillus niger | 2.04 | [10] |

| Candida albicans | 2.04 | [10] | |

| Isobutyl Cinnamate | A. niger | 0.79 | [10] |

| C. albicans | 0.89 | [10] | |

| N,N-diethylcinnamamide | A. niger | 0.89 | [10] |

| C. albicans | 1.6 | [10] | |

| Halogenated Derivative (at double bond) | A. niger | 0.89 | [10] |

| | C. albicans | 0.79 |[10] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[8]

-

Preparation of Test Compound: Dissolve the substituted cinnamic acid in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism from a fresh culture. Adjust the concentration to approximately 5 x 10^5 Colony Forming Units (CFU)/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.[8]

-

Inoculation: Add the microbial inoculum to each well containing the diluted test compound. Include positive control wells (medium with inoculum, no compound) and negative control wells (medium only).[8]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[8]

-

MIC Determination: Following incubation, determine the MIC as the lowest concentration of the compound at which no visible turbidity or growth of the microorganism is observed.[8]

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Substituted cinnamic acids have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][4] Their efficacy has been evaluated against a range of cancer cell lines, such as breast, colon, liver, and lung cancer.[3][4][12] The introduction of specific substituents, like bromine atoms or hydroxamic acid moieties, can dramatically enhance cytotoxic activity.[3][13]

Quantitative Data: Anticancer Activity

The antiproliferative effects are commonly measured by IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Table 3: In Vitro Antiproliferative Activity of Substituted Cinnamic Acids

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

|---|---|---|---|

| 5a (Dibromo-quinolone hybrid) | HCT-116 (Colon) | 1.89 | [3] |

| HepG2 (Liver) | 4.05 | [3] | |

| 5b (Dibromo-quinolone hybrid) | MCF-7 (Breast) | 8.48 | [3] |

| 7l (Cinnamic hydroxamic acid derivative) | HCT-116 (Colon) | GI50: 0.35 | [13] |

| MCF-7 (Breast) | GI50: 0.22 | [13] | |

| NCI-H460 (Lung) | GI50: 0.48 | [13] | |

| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast) | ~3.2 | [4] |

| trans-Cinnamic Acid | A549 (Lung) | ~160 | [4] |

| Compound 5 (Methyl-substituted amide) | A-549 (Lung) | 10.36 | [12] |

| Compound 6i (Cinnamic acid hybrid) | Multiple Cell Lines | EC50: 36-45 |[14] |

Signaling Pathways in Cancer

Cinnamic acid derivatives can modulate critical signaling pathways involved in cancer progression. The PI3K/Akt pathway, which regulates cell survival and proliferation, is a key target.[15] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[15]

Signaling Pathway: PI3K/Akt Inhibition

Caption: Inhibition of the PI3K/Akt pathway by cinnamic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted cinnamic acid derivatives for a specific duration (e.g., 48 hours).[4] Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Antioxidant Activity

Many cinnamic acid derivatives, particularly those with hydroxyl substitutions on the phenyl ring (hydroxycinnamic acids), are potent antioxidants.[16][17] They act as radical scavengers by donating a hydrogen atom from their phenolic groups, which terminates the chain propagation step in oxidative processes.[16] This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases.[17]

Quantitative Data: Antioxidant Activity

The radical scavenging activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with results expressed as IC50 values.

Table 4: Antioxidant Activity of Substituted Cinnamic Acids (DPPH Assay)

| Derivative | IC50 | Reference |

|---|---|---|

| Cinnamic Acid | 0.18 µg/mL | [2] |

| Cinnamyl Acetate | 0.16 µg/mL | [2] |

| Compound 4 ((E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative) | Similar to Trolox | |

| Compound 13 ((E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative) | Similar to Trolox |

| Vitamin C (Standard) | 0.12 µg/mL |[2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging ability of antioxidant compounds.[18][19]

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.[18]

-

Reaction Mixture: In a cuvette or microplate well, mix a specific volume of the test compound (at various concentrations) with the DPPH working solution.[20]

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[18][20]

-

Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.[18][20] A blank containing only the solvent is used to zero the instrument.[18]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Mechanism: DPPH Radical Scavenging

Caption: DPPH radical scavenging mechanism by a hydroxycinnamic acid.

Anti-inflammatory Activity

Cinnamic acid derivatives exhibit significant anti-inflammatory properties by modulating key inflammatory pathways and enzymes.[21][22] They have been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[4] Furthermore, certain derivatives are effective inhibitors of enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are central to the inflammatory cascade.[14][23]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential is assessed by measuring the inhibition of inflammatory mediators or enzymes.

Table 5: Anti-inflammatory Activity of Substituted Cinnamic Acids

| Compound | Assay | % Inhibition / IC50 (µM) | Reference |

|---|---|---|---|

| 2m (UDCA-cinnamic acid hybrid) | NO Production Inhibition | IC50: 7.70 | [24] |

| 8d1 (Cinnamic acid hybrid) | NO Production Inhibition | IC50: 1.55 | [24] |

| 9a (Cinnamic acid-NO donor hybrid) | LOX Inhibition | Lowest IC50 in study | [14] |

| 9e (Cinnamic acid-NO donor hybrid) | COX-2 & LOX Inhibition | Significant dual inhibitor | [14] |

| 4ii (Phenylpenta-dienoic acid) | LOX Inhibition | Most potent in study | [17] |

| 3,4-dioxomethylene cinnamic acid | Egg Albumin-Induced Edema | 60.8% inhibition |[25] |

Signaling Pathways in Inflammation

The NF-κB pathway is a critical regulator of inflammation. Cinnamic acid derivatives can inhibit this pathway by preventing the degradation of IκB, which in turn keeps NF-κB sequestered in the cytoplasm and unable to activate pro-inflammatory gene transcription.[4]

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Protocol: In Vitro Inhibition of Albumin Denaturation

This assay is used to screen for anti-inflammatory activity, as protein denaturation is a well-documented cause of inflammation.[21]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin and the test compound at various concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

-

Cooling & Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated relative to a control solution (without the test compound). A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used for comparison.

Other Notable Biological Activities

Beyond the major activities detailed above, substituted cinnamic acids have been investigated for a range of other therapeutic applications.

-

HDAC Inhibition: Certain di-substituted cinnamic hydroxamic acids act as potent histone deacetylase (HDAC) inhibitors, a key target in cancer therapy. Compound 7l, for example, showed pan-HDAC inhibitory activity with an IC50 value of 130 nM.[13]

-

Antituberculosis Activity: Derivatives such as 4-alkoxy cinnamic acids have shown significant activity against Mycobacterium tuberculosis, including drug-resistant strains, suggesting novel mechanisms of action beyond mycolic acid biosynthesis inhibition.[26]

-

Hypolipidemic Activity: Specific derivatives have been shown to significantly decrease triglycerides and total cholesterol in animal models, indicating potential for managing dyslipidemia.[27]

-

Enzyme Inhibition: Cinnamic acid derivatives can inhibit various enzymes, including tyrosinase, matrix metalloproteinases (MMPs), and lipoxygenases, which are involved in skin pigmentation, cancer metastasis, and inflammation, respectively.[6][12][14]

Substituted cinnamic acids represent a highly versatile and promising class of compounds for drug discovery and development. The core structure provides a robust scaffold for chemical modification, enabling the fine-tuning of biological activity across a wide therapeutic spectrum. The extensive research into their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, supported by quantitative data, highlights their potential to address significant unmet medical needs. Future research should continue to explore structure-activity relationships, elucidate complex mechanisms of action, and optimize derivatives for enhanced potency, selectivity, and pharmacokinetic profiles, paving the way for their translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. biomedres.us [biomedres.us]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 7. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. mdpi.com [mdpi.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Design, synthesis and biological evaluation of di-substituted cinnamic hydroxamic acids bearing urea/thiourea unit as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. wjbphs.com [wjbphs.com]

- 22. zenodo.org [zenodo.org]

- 23. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-chlorocinnamic acid, an important intermediate in the development of pharmaceuticals and other fine chemicals, utilizing the Perkin reaction. The Perkin reaction is a classic organic synthesis method that produces α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid.[1][2][3] This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the successful synthesis, purification, and characterization of this compound.

Introduction

Cinnamic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[4] The Perkin reaction, developed by William Henry Perkin in 1868, offers a reliable and straightforward method for the synthesis of these compounds.[1][2] The reaction typically involves the base-catalyzed condensation of an aromatic aldehyde, such as 2-chlorobenzaldehyde (B119727), with acetic anhydride.[5][6] The alkali salt of the corresponding acid, commonly anhydrous sodium acetate, serves as the catalyst.[6][7] The reaction generally requires high temperatures and several hours to proceed to completion.[6][7]

Data Presentation

The following table summarizes the key reaction parameters and reported yields for the synthesis of various substituted cinnamic acids via the Perkin reaction, providing a comparative context for the synthesis of this compound.

| Substituent | Aldehyde | Base Catalyst | Method | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |

| 2-Chloro | 2-Chlorobenzaldehyde | Sodium Acetate | Conventional Heating | 4-10 (typical) | ~180 | 71 | [6] |

| 4-Chloro | 4-Chlorobenzaldehyde | Sodium Acetate | Conventional Heating | 4-10 (typical) | ~180 | 52 | [6] |

| 4-Methoxy | 4-Methoxybenzaldehyde | Sodium Acetate | Conventional Heating | 4-10 (typical) | ~180 | 30 | [6] |

| 4-Nitro | 4-Nitrobenzaldehyde | Sodium Acetate | Conventional Heating | 4-10 (typical) | ~180 | 82 | [6] |

| 4-Methyl | 4-Methylbenzaldehyde | Sodium Acetate | Conventional Heating | 4-10 | ~180 | - | [6] |

| Unsubstituted | Benzaldehyde | Sodium Acetate | Conventional Heating | 3 | ~180 | 23 | [8][9] |

Note: Reaction times and yields can vary based on specific experimental conditions and scale.

Experimental Protocol

This section details the methodology for the synthesis of this compound via the Perkin reaction.

Materials:

-

2-Chlorobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Concentrated hydrochloric acid

-

Saturated sodium carbonate solution

-

Deionized water

-

Activated charcoal (optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Separatory funnel

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

-

pH paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 2-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate. A typical molar ratio is approximately 1:1.5:1 of aldehyde to anhydride to acetate.[6]

-

Reaction: Assemble a reflux condenser on the flask and heat the mixture in a heating mantle or oil bath to approximately 180°C with continuous stirring.[6][10] Maintain this temperature for 4 to 10 hours.[6]

-

Hydrolysis and Neutralization: After the reaction is complete, allow the mixture to cool slightly. Carefully and slowly pour the hot reaction mixture into a beaker containing water.[4] Add a saturated sodium carbonate solution with vigorous stirring until the solution is alkaline (pH > 8). This step hydrolyzes the remaining acetic anhydride and converts the this compound into its water-soluble sodium salt.[4]

-

Removal of Unreacted Aldehyde: If unreacted 2-chlorobenzaldehyde is present (visible as an oily layer), transfer the mixture to a separatory funnel and separate the aqueous layer.[4][8] Alternatively, unreacted aldehyde can be removed by steam distillation.[6]

-

Decolorization (Optional): If the aqueous solution has a noticeable color, add a small amount of activated charcoal and gently heat the solution for a few minutes. Filter the hot solution to remove the charcoal.[4][8]

-

Precipitation: Cool the aqueous solution in an ice bath. With constant stirring, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2), which will cause the this compound to precipitate out as a solid.[4][11]

-

Isolation and Purification: Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities.[4][6] The product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Perkin reaction - Wikipedia [en.wikipedia.org]

- 2. scienceinfo.com [scienceinfo.com]

- 3. longdom.org [longdom.org]

- 4. benchchem.com [benchchem.com]

- 5. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. fchpt.stuba.sk [fchpt.stuba.sk]

- 9. youtube.com [youtube.com]

- 10. grokipedia.com [grokipedia.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of 2-Chlorocinnamic Acid via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of α,β-unsaturated compounds.[1][2] This reaction is a modification of the aldol (B89426) condensation and involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] The Doebner modification of the Knoevenagel condensation specifically utilizes malonic acid as the active methylene (B1212753) compound, often in the presence of a basic catalyst such as pyridine (B92270) or piperidine (B6355638), to synthesize cinnamic acid and its derivatives.[1][3][4][5] These compounds are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fragrances.[2][6]

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-Chlorocinnamic acid from 2-chlorobenzaldehyde (B119727) and malonic acid using a pyridine-catalyzed Knoevenagel condensation.

Data Presentation: Comparative Reaction Conditions

The efficiency of the Knoevenagel condensation is influenced by various factors including the choice of catalyst, solvent, and reaction temperature. The following table summarizes different conditions reported for the synthesis of cinnamic acid derivatives to provide a comparative overview for reaction optimization.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Benzaldehyde | Malonic Acid | Pyridine | None | 90 min | Reflux | 90 | [7] |

| 4-Chlorobenzaldehyde | Malonic Acid | Triethylamine (TEA) / Piperidine | Toluene | 2-3 h | Reflux | Not Specified | [8] |

| Aromatic Aldehydes | Malonic Acid | DABCO | DMF | Not Specified | Room Temp | Good to Excellent | [9] |

| Aromatic Aldehydes/Ketones | Malonic Acid | TBAB / K2CO3 | Water | Varies | Microwave (900W) | Excellent | [10] |

| 2-Methoxybenzaldehyde | Malonic Acid | Pyridine / Piperidine | None | 3-4 h | 90-100 °C | Not Specified | [6] |

| Benzaldehyde | Malonic Acid | Pyridine | 95% Ethanol | 6-8 h | Mild Reflux | 75-85 | [11] |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the Knoevenagel condensation of 2-chlorobenzaldehyde and malonic acid, adapted from established procedures for similar derivatives.[6][11]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.41 g | 10 mmol |

| Malonic Acid | C₃H₄O₄ | 104.06 | 1.25 g | 12 mmol |

| Pyridine | C₅H₅N | 79.10 | 2.5 mL | - |

| Piperidine | C₅H₁₁N | 85.15 | 0.2 mL | (catalyst) |

| Hydrochloric Acid (1M) | HCl | 36.46 | As needed | - |

| Ethanol (95%) | C₂H₅OH | 46.07 | For recrystallization | - |

| Distilled Water | H₂O | 18.02 | As needed | - |

Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2-chlorobenzaldehyde (1.41 g, 10 mmol) and malonic acid (1.25 g, 12 mmol).

-

Addition of Catalyst and Solvent: To the flask, add pyridine (2.5 mL) to act as the solvent and a catalytic amount of piperidine (0.2 mL).

-

Reflux: Assemble a reflux condenser on the flask and heat the reaction mixture to 90-100 °C using a heating mantle or a preheated oil bath. Ensure continuous stirring. The reaction is typically heated for 3 to 4 hours.[6]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing approximately 50 mL of cold water while stirring.

-

Precipitation: Acidify the aqueous mixture by the dropwise addition of 1 M hydrochloric acid until the pH reaches 2-3. This will cause the crude this compound to precipitate out of the solution.[6]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water to remove any residual impurities.[6]

-

Purification: The crude product can be purified by recrystallization from a minimal amount of hot 95% ethanol.[6][11]

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product should be characterized by determining its yield and melting point, and by using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.

Mandatory Visualizations

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

Caption: Experimental workflow for this compound synthesis.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. DSpace [open.bu.edu]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. asianpubs.org [asianpubs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. bepls.com [bepls.com]

Application Notes and Protocols for the Heck Reaction: Coupling of Aryl Halides with Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction, specifically focusing on the palladium-catalyzed coupling of aryl halides with acrylic acid. This transformation is a powerful tool for the formation of carbon-carbon bonds, yielding cinnamic acid derivatives which are valuable intermediates in pharmaceutical and materials science.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[1] It is a cornerstone of modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] The reaction is highly valued for its tolerance of a wide variety of functional groups and its ability to form substituted alkenes, often with high stereoselectivity for the trans isomer.[2]

The coupling of aryl halides with acrylic acid is of particular interest as it provides a direct route to cinnamic acids, which are precursors to a wide range of biologically active molecules and functional materials.

Reaction Parameters and Optimization

The success of the Heck reaction is highly dependent on the careful selection and optimization of several key parameters:

-

Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used and versatile precatalyst.[3] Other effective palladium sources include palladium chloride (PdCl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] For more challenging substrates, specialized palladium complexes or palladacycles may offer improved activity.[4]

-

Ligands: Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a common choice.[1] However, under certain conditions, the reaction can proceed without a ligand, which simplifies purification and reduces costs.[5]

-

Base: A base is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle.[1] Common bases include organic amines like triethylamine (B128534) (Et₃N) and inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1][6]

-

Solvent: The choice of solvent can significantly influence the reaction rate and yield. Dipolar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and N-methyl-2-pyrrolidone (NMP) are frequently used.[6] More environmentally friendly "green" solvents like water are also viable options.[7]

-

Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl iodides are the most reactive, while aryl chlorides often require more forcing conditions or specialized catalytic systems.[4] Electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition, the initial step in the catalytic cycle.

Quantitative Data Summary

The following table summarizes various reported conditions for the Heck reaction between aryl halides and acrylic acid or its esters. This data is intended to serve as a starting point for reaction optimization.

| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Bromoiodobenzene | Acrylic Acid | Pd(OAc)₂ (2) | --- | Et₃N (3.5) | Acetonitrile | 80-90 | 1 | 35.7 | [6] |

| 4-Iodoacetophenone | Acrylic Acid | Pd(OAc)₂ (5) | --- | Na₂CO₃ (2) | Water | 100 | 1 | 95 | [7] |

| 4-Bromoanisole | Acrylic Acid | HRG-Py-Pd | --- | --- | Water | 100 | --- | High | [8] |

| Iodobenzene | PEG-supported 4-iodobenzoate | Pd(OAc)₂ (5) | --- | Na₂CO₃ | Water | 60 | 1-4 | 76 | [9] |

| 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd(OAc)₂ (1) | N-phenyl urea (B33335) (2) | NaHCO₃ (1.5) | Ionic Liquid | 180 | 12 | High | [10] |

| Bromobenzene | Acrylic Acid | PS-PdONPs (1) | --- | K₂CO₃ (2) | Water | 100 | 24 | 91 | [11] |

| 4-Bromotoluene | Acrylic Acid | PS-PdONPs (1) | --- | K₂CO₃ (2) | Water | 100 | 24 | 95 | [11] |

| 4-Bromoanisole | Acrylic Acid | PS-PdONPs (1) | --- | K₂CO₃ (2) | Water | 100 | 24 | 93 | [11] |

Detailed Experimental Protocols

Protocol 1: Microscale Heck Reaction of Bromoiodobenzene and Acrylic Acid[6]

This protocol is adapted from a microscale laboratory experiment and is suitable for small-scale synthesis.

Materials:

-

Bromoiodobenzene (0.500 g, 1.77 mmol)

-

Acrylic acid (153 µL, 2.24 mmol)

-

Palladium(II) acetate (0.0079 g, 0.035 mmol, 2 mol%)

-

Triethylamine (618 µL, 4.43 mmol)

-

Acetonitrile (710 µL)

-

3 M Hydrochloric acid

-

95% Ethanol

Procedure:

-

To a vial containing bromoiodobenzene dissolved in acetonitrile, add triethylamine, acrylic acid, and palladium(II) acetate.

-

Stir the mixture on a hot plate at 80-90 °C for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a beaker containing 30 mL of 3 M HCl. A solid product should form.

-

Collect the solid product by suction filtration using a Büchner funnel.

-

Rinse the beaker with a small amount of water and pass it through the filter.

-

Air dry the product on the filter for approximately 5 minutes.

-

For purification, transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimal amount of hot 95% ethanol.

-

Allow the solution to cool to room temperature, then place it in an ice bath for 15 minutes to induce crystallization.

-

Collect the purified product by suction filtration and allow it to dry.

Protocol 2: Green Heck Reaction of 4-Iodoacetophenone and Acrylic Acid in Water[7]

This protocol utilizes water as a solvent, offering a more environmentally benign approach.

Materials:

-

4-Iodoacetophenone

-

Acrylic acid

-

Palladium(II) acetate

-

Sodium carbonate

-

Water

Procedure:

-

In a reaction vessel, combine 4-iodoacetophenone, acrylic acid, sodium carbonate, and palladium(II) acetate in water.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

Visualizing the Heck Reaction

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

The following diagram outlines a general workflow for setting up and performing a Heck reaction.

Caption: General workflow for a Heck reaction.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Heck Reaction—State of the Art [mdpi.com]

- 5. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. odinity.com [odinity.com]

- 7. chemeducator.org [chemeducator.org]

- 8. researchgate.net [researchgate.net]

- 9. uwindsor.ca [uwindsor.ca]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Utilization of 2-Chlorocinnamic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of 2-chlorocinnamic acid as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The protocols focus on the biocatalytic production of a chiral amino acid and its subsequent transformation into a core heterocyclic structure, highlighting a modern and efficient approach to pharmaceutical manufacturing.

Overview: this compound as a Versatile Intermediate

This compound, a derivative of cinnamic acid, serves as a valuable starting material in the synthesis of complex pharmaceutical compounds. Its substituted phenyl ring and reactive acrylic acid moiety allow for a variety of chemical transformations. A notable application is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. Specifically, this compound is a precursor to the key intermediate, (S)-o-chlorophenylalanine, which is subsequently used in the synthesis of Perindopril.

The synthetic strategy discussed herein involves a two-step process:

-

Enzymatic Asymmetric Amination: A biocatalytic step employing a Phenylalanine Ammonia (B1221849) Lyase (PAL) enzyme to convert this compound into the enantiomerically pure (S)-o-chlorophenylalanine.

-